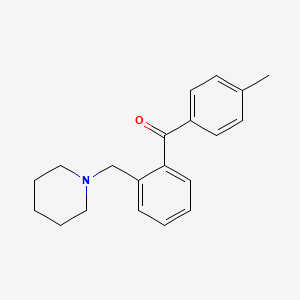

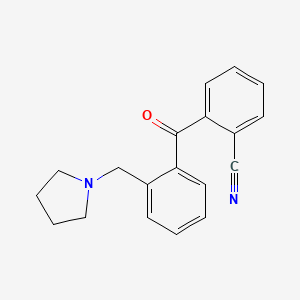

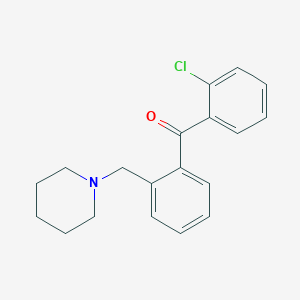

2-Chloro-2'-piperidinomethyl benzophenone

Overview

Description

2-Chloro-2’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H20ClNO and a molecular weight of 313.8 g/mol. It is a derivative of benzophenone .

Molecular Structure Analysis

The molecular structure of 2-Chloro-2’-piperidinomethyl benzophenone consists of a benzophenone core with a chlorine atom and a piperidinomethyl group attached .Chemical Reactions Analysis

Benzophenone derivatives, such as 2-Chloro-2’-piperidinomethyl benzophenone, can undergo various chemical reactions. For instance, 2-chlorobenzophenone can undergo reduction in the presence of LiAlH4 .Scientific Research Applications

Photosensitized Electron Transfer Mechanisms A study by Kluge and Brede (1998) explored the photosensitized electron transfer from sterically hindered amines to the benzophenone triplet and its reversion in solvents of different polarity. This research highlights the fundamental photochemical processes involving benzophenone derivatives, providing a basis for understanding their behavior in various solvents and potential applications in photochemistry and photophysics Chemical Physics Letters.

Bioorganic Chemistry and Material Science Applications Dormán et al. (2016) reviewed the widespread applications of benzophenone photochemistry in bioorganic chemistry and material science. The unique photochemical properties of benzophenone photophores, including their ability to form stable covalent bonds upon light exposure, make them invaluable in mapping ligand-protein interactions, proteome profiling, and bioconjugation. This versatility underscores the potential of 2-Chloro-2'-piperidinomethyl benzophenone in creating advanced materials and tools for biological research Chemical Reviews.

Environmental Presence and Analysis Zhang et al. (2011) focused on the determination of benzophenone UV filters in the environment, highlighting the environmental persistence and potential risks of such compounds. Although not directly studying 2-Chloro-2'-piperidinomethyl benzophenone, this research underscores the importance of monitoring and understanding the environmental impact of benzophenone derivatives Environmental Science & Technology.

Graft Polymerization and Material Modification Hong et al. (2009) investigated the UV-induced graft polymerization of acrylamide on cellulose using immobilized benzophenone as a photo-initiator. This study demonstrates the potential of benzophenone derivatives in modifying the surface properties of textiles, suggesting applications in creating functional fabrics with enhanced characteristics European Polymer Journal.

Polymer Science for Proton Exchange Membranes Ghassemi and McGrath (2004) synthesized high molecular weight poly(2,5-benzophenone) derivatives for potential use in proton exchange membranes. This research points to the application of benzophenone derivatives in fuel cell technology, demonstrating their utility in creating high-performance materials for energy applications Polymer.

properties

IUPAC Name |

(2-chlorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO/c20-18-11-5-4-10-17(18)19(22)16-9-3-2-8-15(16)14-21-12-6-1-7-13-21/h2-5,8-11H,1,6-7,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQUZDJJZGWTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643602 | |

| Record name | (2-Chlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-2'-piperidinomethyl benzophenone | |

CAS RN |

804437-65-8 | |

| Record name | (2-Chlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

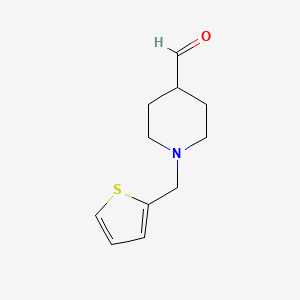

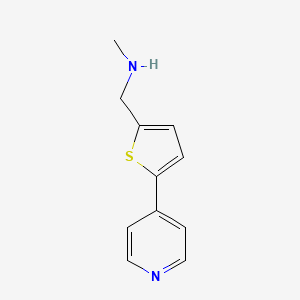

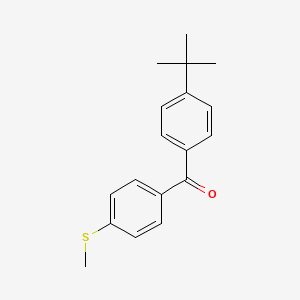

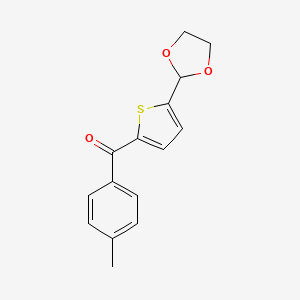

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Bromomethyl)phenoxy]tetrahydropyran](/img/structure/B1613621.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile](/img/structure/B1613622.png)

![Methyl 3-[3-(dimethylamino)propoxy]benzoate](/img/structure/B1613624.png)

![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1613625.png)

![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1613626.png)